N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

Overview of N-((4-(4-Ethoxyphenyl)-5-((2-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-Yl)Methyl)-2-Phenoxyacetamide

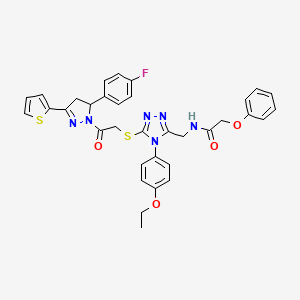

The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a multifunctional heterocyclic molecule characterized by a hybrid architecture of pyrazole, triazole, and phenoxyacetamide moieties. Key structural features include:

- A 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a methylene-linked phenoxyacetamide chain at position 3.

- A thioether bridge connecting the triazole ring to a 4,5-dihydropyrazole unit, which is further functionalized with 4-fluorophenyl and thiophen-2-yl groups.

- A phenoxyacetamide terminus, contributing to potential hydrogen-bonding interactions and pharmacokinetic properties.

While the exact molecular formula and weight of this compound are not explicitly reported in available literature, structural analogs suggest an approximate molecular formula of C₃₂H₃₀FN₅O₄S₂ and a molecular weight near 640 g/mol. The ethoxy group (-OCH₂CH₃) at the 4-position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to non-alkoxy derivatives.

Historical Context and Discovery

The development of this compound aligns with broader trends in medicinal chemistry to design multi-target inhibitors by integrating pharmacophoric elements from known bioactive scaffolds. Pyrazole-triazole hybrids gained prominence in the early 2010s following reports of their efficacy as phosphodiesterase-4 (PDE4) inhibitors and kinase modulators. The incorporation of a thiophen-2-yl group reflects strategies to enhance aromatic stacking interactions with biological targets, as demonstrated in antimicrobial and anticancer agents.

The synthesis of this specific derivative likely emerged from efforts to optimize the bioavailability and target selectivity of earlier pyrazole-triazole hybrids. For instance, microwave-assisted synthesis and copper-catalyzed azide-alkyne cycloaddition (CuAAC), methods validated in , may have been employed to construct its triazole core. The ethoxy substituent, absent in earlier analogs such as those described in , suggests a deliberate modification to modulate electronic and steric properties.

Significance in Contemporary Chemical Research

This compound exemplifies the convergence of rational drug design and synthetic innovation . Its hybrid structure merges three pharmacologically relevant motifs:

- Pyrazole : Known for anti-inflammatory and kinase-inhibitory activities.

- 1,2,4-Triazole : Implicated in antimicrobial and anticancer applications due to hydrogen-bonding capacity.

- Phenoxyacetamide : Enhances metabolic stability and target engagement in neurological and oncological targets.

Preliminary studies on analogous compounds suggest potential applications in:

Scope and Objectives of the Review

This review systematically addresses the following aspects:

- Synthetic pathways : Comparison of stepwise and one-pot methodologies for constructing pyrazole-triazole hybrids.

- Structure-activity relationships (SAR) : Impact of ethoxy, fluoro, and thiophene substituents on bioactivity.

- Theoretical modeling : Docking studies predicting interactions with PDE4 and kinase targets.

- Future directions : Opportunities for derivatization and mechanistic validation.

By collating data from structurally related compounds, this article aims to establish a foundational understanding of the compound’s chemical behavior and therapeutic potential, circumventing gaps in direct experimental data.

Table 1: Structural Comparison of Analogous Pyrazole-Triazole Hybrids

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31FN6O4S2/c1-2-44-27-16-14-25(15-17-27)40-31(20-36-32(42)21-45-26-7-4-3-5-8-26)37-38-34(40)47-22-33(43)41-29(23-10-12-24(35)13-11-23)19-28(39-41)30-9-6-18-46-30/h3-18,29H,2,19-22H2,1H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXFZEQVKBKVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31FN6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of multiple functional groups, including a triazole ring, thiophene moiety, and phenoxyacetamide structure. Its molecular formula is , with a molecular weight of approximately 471.495 g/mol. The presence of the fluorine atom and various aromatic rings suggests potential interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C26H22FN5O3 |

| Molecular Weight | 471.495 g/mol |

| Functional Groups | Triazole, Thiophene, Phenoxy |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing triazole and thiophene derivatives. For instance, studies on similar triazole-thione compounds have shown promising results against various cancer cell lines:

- Colon Carcinoma (HCT116) : IC50 values around 6.2 μM were reported for related compounds .

- Breast Cancer (T47D) : Compounds exhibited IC50 values of 27.3 μM and 43.4 μM for different derivatives .

These findings suggest that N-((4-(4-ethoxyphenyl)-5... may also exhibit similar anticancer properties due to its structural analogies.

Antimicrobial Activity

Compounds with triazole structures have been documented for their antimicrobial properties. For example:

- Bacterial Activity : Triazole derivatives have shown effective antibacterial activity comparable to standard antibiotics like chloramphenicol .

Anti-inflammatory and Antioxidant Properties

Triazoles are known for their anti-inflammatory and antioxidant activities. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models .

The mechanisms by which N-((4-(4-ethoxyphenyl)-5... exerts its biological effects likely involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with Cellular Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial in cancer progression.

- Induction of Apoptosis : Evidence suggests that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of triazole derivatives revealed that the introduction of electron-withdrawing groups (like fluorine) enhances biological activity by improving binding affinity to target proteins . This suggests that modifications to N-((4-(4-ethoxyphenyl)-5... could further optimize its efficacy.

Scientific Research Applications

Introduction to N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound belongs to a class of hybrid molecules that combine different pharmacophores, which may enhance their biological activity and therapeutic efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. Key methods for synthesizing related triazole derivatives include:

- N-Heterocyclization : This process allows for the formation of triazole rings from suitable hydrazines and other substrates under specific conditions.

- Thioether Formation : The introduction of thio groups enhances the reactivity of the molecule and can improve its solubility and bioavailability.

- Phenoxyacetylation : The acetamide moiety contributes to the overall biological activity by potentially interacting with specific biological targets.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Compounds similar to this compound have been investigated for their antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes .

Antioxidant Properties

Research indicates that triazole derivatives exhibit significant antioxidant activity. This is crucial in preventing oxidative stress-related diseases. The compound's structure suggests it may scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions like cancer and neurodegenerative diseases .

Anticancer Potential

The unique combination of phenolic and triazole structures may enhance the compound's anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease progression. For example, compounds within this class have been studied for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of triazole derivatives for their antimicrobial activity against various pathogens. The findings indicated that certain compounds exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Antioxidant Evaluation

In vitro assays were conducted to assess the antioxidant capacity of triazole derivatives compared to standard antioxidants like ascorbic acid. Results showed that some derivatives had a higher reducing power than traditional antioxidants, indicating their potential use in formulations aimed at combating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of triazole derivatives. Key comparisons include:

Spectral and Tautomeric Comparisons

- IR Spectroscopy : The target compound’s thioether group (C–S stretch ~1240–1258 cm⁻¹) aligns with values observed in S-alkylated triazoles . Unlike thiol tautomers (~2500–2600 cm⁻¹ for S–H), the absence of this band confirms the thione form in related compounds .

- NMR: The 4-fluorophenyl group in the pyrazoline moiety would show distinct ¹⁹F NMR shifts, similar to 4-fluorophenyl derivatives in . Aromatic protons in the ethoxyphenyl group would resonate downfield (~6.8–7.5 ppm) compared to non-substituted phenyl rings .

Analytical and Computational Tools

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?

- Methodological Answer : The synthesis involves sequential heterocycle formation. For example:

- Step 1 : Prepare the 4,5-dihydro-1H-pyrazole moiety via cyclocondensation of hydrazines with α,β-unsaturated ketones. Evidence suggests using substituted fluorophenyl groups to enhance regioselectivity .

- Step 2 : Introduce the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring proper substitution at the 4-ethoxyphenyl position .

- Step 3 : Thioether linkage formation between the triazole and pyrazole subunits requires careful control of reaction pH and temperature to avoid side reactions .

Q. How can the stereochemistry and structural integrity of intermediates be validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous confirmation of stereochemistry (e.g., dihedral angles in pyrazole-triazole hybrids) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and coupling patterns, particularly for thiophene and phenoxyacetamide groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular weights of intermediates .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Target kinases or cyclooxygenases (COX-1/2) due to the triazole-thiophene scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for scale-up synthesis?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like thioether bond formation .

- Machine learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, solvent polarity) .

- Example : Evidence highlights ICReDD’s approach to integrating computation and experimentation for reducing trial-and-error in reaction design .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity using 3D-QSAR models .

- Meta-analysis : Cross-reference datasets from independent studies (e.g., antimicrobial vs. anticancer assays) to identify confounding variables (e.g., cell line specificity) .

- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .

Q. How can molecular docking elucidate interactions with biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with known triazole/thiophene binding (e.g., EGFR kinase, COX-2) .

- Docking workflow :

Prepare ligand structures using Gaussian for geometry optimization .

Use AutoDock Vina or Schrödinger Suite for flexible docking, accounting for thiophene’s π-π stacking potential .

Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .

- Case study : Derivatives of similar triazole-thiophene hybrids showed binding free energies ≤ −8.5 kcal/mol to COX-2, correlating with anti-inflammatory activity .

Q. What analytical techniques quantify trace impurities in final products?

- Methodological Answer :

- HPLC-DAD : Develop gradient elution methods with C18 columns and UV detection at 254 nm. Calibrate using spiked standards for impurities like unreacted pyrazole intermediates .

- LC-MS/MS : Detect and quantify sub-ppm impurities (e.g., sulfoxide byproducts) using MRM transitions .

- Example : A study achieved 99.5% purity for a triazole-thioacetamide derivative using preparative HPLC with acetonitrile/water (70:30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.